molecular formula C17H17FN2O4 B4929820 N-(2-(4-fluorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide

N-(2-(4-fluorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide

Cat. No. B4929820
M. Wt: 332.33 g/mol
InChI Key: WLTPWHVEBDHFDG-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-fluorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide, also known as KF-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. KF-1 is a small molecule that has been shown to have promising pharmacological properties, making it a promising candidate for drug development.

Mechanism of Action

N-(2-(4-fluorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide is believed to exert its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). N-(2-(4-fluorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism.
Biochemical and Physiological Effects:
N-(2-(4-fluorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve glucose metabolism. N-(2-(4-fluorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide has also been shown to have antioxidant properties, which may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-(4-fluorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide in lab experiments is its relatively low cost and easy synthesis method. However, one of the limitations of using N-(2-(4-fluorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide is its relatively low potency compared to other compounds with similar pharmacological properties.

Future Directions

There are several potential future directions for research on N-(2-(4-fluorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide. One area of interest is its potential use in the treatment of diabetes. N-(2-(4-fluorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide has been shown to improve glucose metabolism and may be a promising candidate for the development of new anti-diabetic drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases. N-(2-(4-fluorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide has been shown to have neuroprotective properties and may be a promising candidate for the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

N-(2-(4-fluorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide can be synthesized using a multi-step process. The first step involves the reaction of 4-fluorobenzaldehyde and 3-hydroxypropylamine to form an imine intermediate. The intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with ethyl chloroformate to form the carbamate intermediate, which is then coupled with furfurylamine to form N-(2-(4-fluorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide.

Scientific Research Applications

N-(2-(4-fluorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide has been shown to have potential therapeutic applications in the treatment of various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. In a study conducted on mice, N-(2-(4-fluorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide was found to have a significant anti-inflammatory effect, reducing the levels of pro-inflammatory cytokines in the body. In another study, N-(2-(4-fluorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide was found to inhibit the growth of cancer cells in vitro, suggesting its potential use in cancer treatment.

properties

IUPAC Name

N-[(E)-1-(4-fluorophenyl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4/c18-13-6-4-12(5-7-13)11-14(16(22)19-8-2-9-21)20-17(23)15-3-1-10-24-15/h1,3-7,10-11,21H,2,8-9H2,(H,19,22)(H,20,23)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTPWHVEBDHFDG-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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